5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride
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Overview
Description
5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and 3-methylpiperazine.
Nucleophilic Substitution: The 5-fluoropyrimidine undergoes nucleophilic substitution with 3-methylpiperazine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
2-Fluoro-5-methylpyrimidine: A structurally similar compound with different biological activities.
3-Methylpiperazine derivatives: Compounds with similar piperazine moieties but varying substituents on the pyrimidine ring.
Uniqueness
5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorinated pyrimidine ring and a methylpiperazine moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.ClH/c1-7-6-14(3-2-11-7)9-12-4-8(10)5-13-9;/h4-5,7,11H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDXZFUEQRHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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